molecular formula C₁₂H₁₆O₅S B031137 Phenyl a-D-thiomannopyranoside CAS No. 77481-62-0

Phenyl a-D-thiomannopyranoside

Cat. No. B031137
CAS RN: 77481-62-0
M. Wt: 272.32 g/mol
InChI Key: OVLYAISOYPJBLU-GCHJQGSQSA-N
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Description

Phenyl α-D-thiomannopyranoside is a derivative of mannose, a key sugar in biological systems. It is of interest due to its potential in synthesizing polymannosaccharides and other biochemical applications.

Synthesis Analysis

The synthesis of Phenyl α-D-thiomannopyranoside involves several key steps, including protection and activation of sugar precursors, and the introduction of the phenyl thio moiety. The synthesis is highly diastereoselective, often yielding the β-thiomannosides with high selectivity and under controlled conditions. For example, S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide is synthesized and then converted into β-thiomannosides through a series of reactions (Crich & Li, 2000).

Molecular Structure Analysis

X-ray crystallography studies show that phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside crystals are orthorhombic and belong to the P212121 space group. The crystallographic study confirms the α-anomer configuration of the thiomannoside and reveals intramolecular and intermolecular hydrogen bonding, demonstrating the intricate details of its molecular structure (Xiao-qiang Guo et al., 2004).

Scientific Research Applications

  • Pharmacological Applications :

    • Inhibition of Cyclo-oxygenase and Lipoxygenase : 1-phenyl-3-pyrazolidone, a related compound, effectively inhibits arachidonic acid metabolism in platelets and lungs, suggesting its use as a pharmacological tool (Blackwell & Flower, 1978).
    • Neuroprotective, Anti-inflammatory, Antioxidant, and Antibacterial Properties : Phenylethanoid glycosides (PhGs) have shown promise in these areas, suggesting potential applications in treating various diseases (Xue & Yang, 2016).
    • Potential Therapeutic Antidiabetic Agents : Novel substituted pyrazoles, including 2-(5-(1H-indol-3-yl)-3-phenyl-1H-pyrazol-1-yl)-4-(4-bromo phenyl) thiazole, show potential as potent antidiabetic agents (Sravanthi et al., 2017).
  • Synthetic Applications :

    • Diastereoselective Synthesis : Studies have demonstrated a highly diastereoselective synthesis of beta-thiomannopyranosides using S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-alpha-D-manno (Crich & Li, 2000).
    • Novel Thiomannosyl Donors : Thiomannosyl donors with a phenyl group acting as a molecular lever have been developed, significantly increasing reaction rates (Olsen et al., 2016).
    • Solid-Phase Synthesis of Mannosides : Anomerically pure beta-mannosides have been synthesized in solid-phase with excellent yield and diastereoselective coupling (Crich & Smith, 2002).
  • Structural Studies :

    • Crystallographic Analysis : The crystal structure of phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside has been analyzed, providing insights into its molecular structure (Guo et al., 2004).
  • Miscellaneous Applications :

    • Glycosyltransferase Regulation : Phenyl β-D-Galactopyranoside as an acceptor substrate suggests a role in the regulation of blood-group H gene-associated enzymes (Chester et al., 1976).
    • Large-Scale Genomic Studies : The PhenX Toolkit, utilizing high-quality measures, aids in identifying variants associated with complex diseases and gene-gene and gene-environment interactions (Hamilton et al., 2011).

properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9-,10+,11+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLYAISOYPJBLU-LDMBFOFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5S,6R)-2-(Hydroxymethyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol

CAS RN

77481-62-0
Record name Phenyl α-D-thiomannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77481-62-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenyl a-D-thiomannopyranoside
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Phenyl a-D-thiomannopyranoside
Reactant of Route 5
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Reactant of Route 6
Phenyl a-D-thiomannopyranoside

Citations

For This Compound
1
Citations
R Hecht, JH Slone, TJ Buckhout, WD Hitz… - Plant …, 1992 - academic.oup.com
… , and phenyl-aD-thioallopyranoside only weakly but competively inhibited sucrose uptake with K1 values ranging from 600 to 800 micromolar, and phenyl-aD-thiomannopyranoside, …
Number of citations: 22 academic.oup.com

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